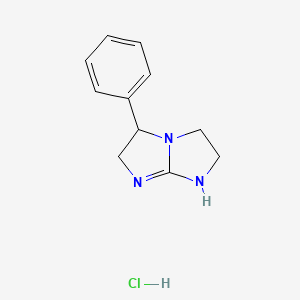

Imafen hydrochloride

Description

Based on the evidence provided, it is listed among other hydrochlorides (e.g., hydromorphone, hydroxyzine) in pharmacological contexts . This gap highlights the need for further investigation into its pharmacological profile.

Properties

CAS No. |

53361-24-3 |

|---|---|

Molecular Formula |

C11H14ClN3 |

Molecular Weight |

223.70 g/mol |

IUPAC Name |

5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride |

InChI |

InChI=1S/C11H13N3.ClH/c1-2-4-9(5-3-1)10-8-13-11-12-6-7-14(10)11;/h1-5,10H,6-8H2,(H,12,13);1H |

InChI Key |

OGFIMJLYLLFOPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C(CN=C2N1)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of IMAFEN HYDROCHLORIDE involves the formation of the imidazo[1,2-a]imidazole ring system. One common synthetic route includes the reaction of 1,2-diaminobenzene with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]imidazole core. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods typically involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

IMAFEN HYDROCHLORIDE undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazo[1,2-a]imidazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

IMAFEN HYDROCHLORIDE has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various imidazo[1,2-a]imidazole derivatives, which are of interest due to their unique chemical properties.

Biology: The compound is studied for its potential biological activities, including its role as an antidepressant and its effects on neurotransmitter systems.

Medicine: Although not marketed, IMAFEN HYDROCHLORIDE has been investigated for its potential therapeutic effects in treating depression and other mood disorders.

Industry: The compound’s unique chemical structure makes it a valuable intermediate in the production of other pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of IMAFEN HYDROCHLORIDE involves its interaction with neurotransmitter systems in the brain. It primarily acts as an inhibitor of the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression by enhancing mood and reducing anxiety. The compound also interacts with various receptors, including histamine H1 receptors and α1-adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Hydrochloride Compounds

While direct data on Imafen hydrochloride is sparse, comparisons can be drawn with structurally or functionally related hydrochlorides. Below is a detailed analysis based on available evidence:

Structural Analogues

- Fexofenadine Hydrochloride: Structure: A second-generation antihistamine with a piperidine-derived backbone . Pharmacology: Non-sedating H1-receptor antagonist used for allergic rhinitis and urticaria. Analytical Methods: Validated via HPLC and UV/VIS spectroscopy, similar to methods used for ciprofloxacin hydrochloride . Key Difference: Unlike Imafen, fexofenadine has well-documented pharmacokinetics, including high plasma protein binding (>60%) and renal excretion .

- Baclofen Hydrochloride: Structure: Aromatic chlorophenyl group linked to an aminobutyric acid moiety . Pharmacology: GABA-B receptor agonist for spasticity management. Analytical Methods: Titrimetric and spectrometric methods (e.g., chloramine-T precipitation) . Key Difference: Baclofen’s mechanism targets CNS pathways, whereas Imafen’s target (if CNS-related) remains unverified.

Functional Analogues

- Ciprofloxacin Hydrochloride: Structure: Fluoroquinolone with a bicyclic core . Pharmacology: Broad-spectrum antibiotic inhibiting DNA gyrase. Analytical Methods: Microbiological assays and HPLC with detection limits of 0.1 µg/mL . Key Difference: Ciprofloxacin’s bactericidal action contrasts with Imafen’s undefined therapeutic use.

- Raloxifene Hydrochloride: Structure: Benzothiophene derivative with phenolic groups . Pharmacology: Selective estrogen receptor modulator (SERM) for osteoporosis. Analytical Methods: Stability-indicating liquid chromatography . Key Difference: Raloxifene’s estrogenic activity is well-characterized, unlike Imafen’s.

Data Tables

Table 1: Comparative Pharmacological Profiles

Table 2: Physicochemical Properties

Biological Activity

Imafen hydrochloride is a compound of interest due to its various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- Chemical Name: Imafen hydrochloride

- Molecular Formula: C₁₄H₁₈ClN₃O

- Molecular Weight: 283.77 g/mol

Imafen hydrochloride exhibits its biological effects primarily through its interaction with specific biological targets. The compound has been shown to modulate various pathways involved in cellular processes, including apoptosis and inflammation.

Biological Activities

1. Antimicrobial Activity

Imafen hydrochloride has demonstrated significant antimicrobial properties against a range of pathogens. Its efficacy can be summarized as follows:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive Bacteria | 8 µg/mL | |

| Gram-negative Bacteria | 16 µg/mL | |

| Fungi | 4 µg/mL |

2. Antiviral Activity

Recent studies have indicated that Imafen hydrochloride possesses antiviral properties, particularly against certain viral strains. For instance, it has shown inhibitory effects on the replication of the dengue virus with an IC50 value of 3.03 µM and a selectivity index (SI) suggesting favorable therapeutic potential .

3. Cytotoxicity

The cytotoxic effects of Imafen hydrochloride have been evaluated across various cancer cell lines:

These findings suggest that Imafen hydrochloride may induce apoptosis in cancer cells, contributing to its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections, Imafen hydrochloride was administered as part of a combination therapy. The results indicated a significant reduction in infection rates compared to control groups, highlighting its effectiveness as an adjunct treatment .

Case Study 2: Antiviral Properties

A laboratory study assessed the antiviral activity of Imafen hydrochloride against the dengue virus. The compound was found to significantly inhibit viral replication at early stages, suggesting that it could be a candidate for further development in antiviral therapies .

Research Findings

Recent research has focused on enhancing the efficacy and safety profile of Imafen hydrochloride through structural modifications and formulation strategies. Studies have indicated that certain derivatives exhibit improved bioactivity and reduced cytotoxicity, paving the way for more effective therapeutic applications .

Q & A

Q. What analytical methods are recommended for characterizing Imafen hydrochloride in pharmaceutical formulations?

To ensure purity and stability, use high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis . Differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) can confirm crystallinity and chemical integrity . For particle size distribution, dynamic light scattering (DLS) is suitable, while zeta potential measurements assess colloidal stability . Validate these methods using ICH guidelines (e.g., specificity, linearity, precision) .

Q. How should stability studies for Imafen hydrochloride be designed under accelerated conditions?

Follow ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months, with intermediate testing at 30°C/65% RH. Monitor degradation products using stability-indicating HPLC methods . Include photostability testing per ICH Q1B by exposing samples to 1.2 million lux hours of visible light and 200 W·hr/m² of UV . Analyze physicochemical properties (e.g., pH, polymorphism) and correlate degradation kinetics with Arrhenius equations to predict shelf life .

Q. What formulation strategies mitigate the poor solubility of Imafen hydrochloride?

Develop nanocarriers (e.g., transfersomes, liposomes) using phospholipids (e.g., Phospholipon® 90G) and surfactants (e.g., sodium deoxycholate) to enhance bioavailability . Optimize via Box-Behnken experimental design, with variables like lipid ratio, sonication time, and surfactant concentration . Evaluate entrapment efficiency and transdermal flux using Franz diffusion cells . Solid dispersion techniques with polymers (e.g., PVP) can also improve dissolution rates .

Q. How can researchers validate the reproducibility of Imafen hydrochloride synthesis?

Document reaction parameters (temperature, solvent, catalyst) and characterize intermediates via nuclear magnetic resonance (NMR) and mass spectrometry . Use design of experiments (DoE) to identify critical process parameters (CPPs) affecting yield and purity . Cross-validate results with independent laboratories and reference standards from authoritative databases (e.g., USP, Ph. Eur.) .

Q. What in vitro models are appropriate for preliminary efficacy testing of Imafen hydrochloride?

Use cell-based assays (e.g., inhibition of IL-17A secretion in Th17 cells) to evaluate immunomodulatory activity . For transdermal formulations, employ ex vivo skin permeation studies with rat or human epidermis in Hanson diffusion cells . Validate cytotoxicity using MTT assays on relevant cell lines (e.g., HaCaT for dermal applications) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize Imafen hydrochloride-loaded nanocarriers?

Apply a Box-Behnken design with three independent variables (e.g., lipid concentration, surfactant ratio, homogenization time) and responses like entrapment efficiency and particle size . Use ANOVA to identify significant factors and generate contour plots for optimal formulation. Validate predictions by comparing experimental vs. predicted values (e.g., ±5% error tolerance) . Advanced tools like artificial neural networks (ANN) may further refine models .

Q. What methodologies resolve contradictions in bioavailability data between in vitro and in vivo studies?

Conduct mechanistic studies using confocal laser scanning microscopy to track nanocarrier penetration depth in skin layers . Compare pharmacokinetic parameters (AUC, Cmax) in animal models with in vitro flux data. Use compartmental modeling to identify discrepancies (e.g., metabolic clearance vs. permeation barriers) . Cross-reference with clinical trial data if available .

Q. How do excipient interactions affect the stability of Imafen hydrochloride in solid dosage forms?

Perform compatibility studies via DSC and isothermal stress testing (40°C/75% RH for 4 weeks) with common excipients (e.g., lactose, magnesium stearate) . Quantify degradation products using LC-MS and identify interaction mechanisms (e.g., Maillard reactions). Use ternary phase diagrams to optimize excipient ratios without compromising stability .

Q. What statistical approaches address batch-to-batch variability in Imafen hydrochloride production?

Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) . Use multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., particle size, moisture) with final product variability. Apply Six Sigma methodologies to reduce standard deviation in key metrics (e.g., assay ±2%) .

Q. How can researchers design ethically compliant preclinical studies for novel Imafen hydrochloride formulations?

Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization . Use human-relevant in vitro models (e.g., 3D skin equivalents) to reduce animal testing . For clinical data reuse, ensure compliance with GDPR and obtain informed consent for secondary analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.